

# Atilotrelvir: A Comparative Analysis of Real-World Effectiveness for COVID-19

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## Compound of Interest

Compound Name:	Atilotrelvir
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This guide provides a comprehensive comparison of **Atilotrelvir** (GST-HG171) with other prominent oral antiviral treatments for COVID-19, namely Paxlovid (nirmatrelvir/ritonavir) and Molnupiravir. The focus is on real-world evidence of effectiveness, supported by available clinical trial data and detailed experimental protocols.

## Executive Summary

**Atilotrelvir**, a novel 3C-like (3CL) protease inhibitor, has demonstrated promising results in a pivotal Phase 2/3 clinical trial, showing a statistically significant reduction in the time to sustained recovery and faster viral clearance in patients with mild to moderate COVID-19.<sup>[1][2]</sup> <sup>[3][4]</sup> Preclinical studies have suggested that **Atilotrelvir** may have greater potency and efficacy compared to Nirmatrelvir, the active component of Paxlovid.<sup>[2][3][5]</sup> However, direct comparative real-world evidence for **Atilotrelvir** against other approved antivirals is not yet available. This guide synthesizes the existing clinical data for **Atilotrelvir** and contrasts it with the extensive real-world effectiveness data available for Paxlovid and Molnupiravir to provide a current comparative landscape.

## Comparative Efficacy: Clinical and Real-World Data

The following tables summarize the key efficacy data from the **Atilotrelvir** Phase 2/3 clinical trial and major real-world evidence studies for Paxlovid and Molnupiravir.

Table 1: **Atilotrelvir (GST-HG171)** Phase 2/3 Clinical Trial Efficacy Data[2][3]

Outcome	Atilotrelvir + Ritonavir Group	Placebo Group	p-value
Median Time to Sustained Recovery of Clinical Symptoms	13.0 days	15.0 days	0.031
Time to Negative Viral Conversion (HR)	0.75	-	<0.001

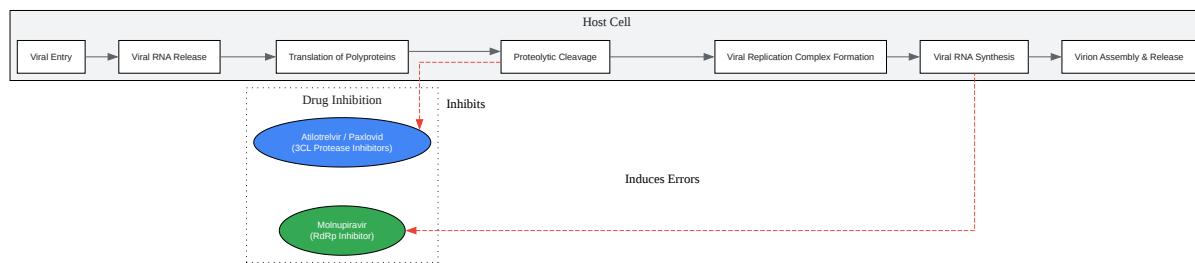
Table 2: Real-World Effectiveness of Paxlovid and Molnupiravir in High-Risk Patients

Study & Drug	Outcome	Efficacy
Greek Retrospective Cohort Study[6][7]		
Paxlovid	Reduction in Hospitalization	69%
Reduction in Death	72%	
Molnupiravir	Reduction in Hospitalization	60%
Reduction in Death	69%	
US Veterans Health Administration Study[8]		
Paxlovid	Lower 30-day Hospitalization Risk (per 1,000)	22.07 vs. 30.32 (untreated)
Lower 30-day Death Risk (per 1,000)	1.25 vs. 5.47 (untreated)	
Molnupiravir	Lower 30-day Death Risk (per 1,000)	3.14 vs. 5.47 (untreated)
Israeli Retrospective Cohort Study[9]		
Paxlovid	Reduction in Severe COVID- 19 or Mortality (aHR)	0.54
Italian Multicentric Regional Cohort[10]		
Paxlovid	Hospitalization/Death Rate	0.88%
Molnupiravir	Hospitalization/Death Rate	1.69%

## Mechanism of Action: 3CL Protease Inhibition

**Atilotrelvir**, like Nirmatrelvir in Paxlovid, is a 3CL protease inhibitor.[5] This enzyme is crucial for the replication of the SARS-CoV-2 virus. By blocking this protease, these drugs prevent the virus from producing the functional proteins it needs to multiply. Molnupiravir, in contrast,

targets the viral RNA-dependent RNA polymerase (RdRp), introducing errors into the viral genome to inhibit replication.[11]



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Caption: SARS-CoV-2 replication cycle and points of inhibition by antiviral drugs.

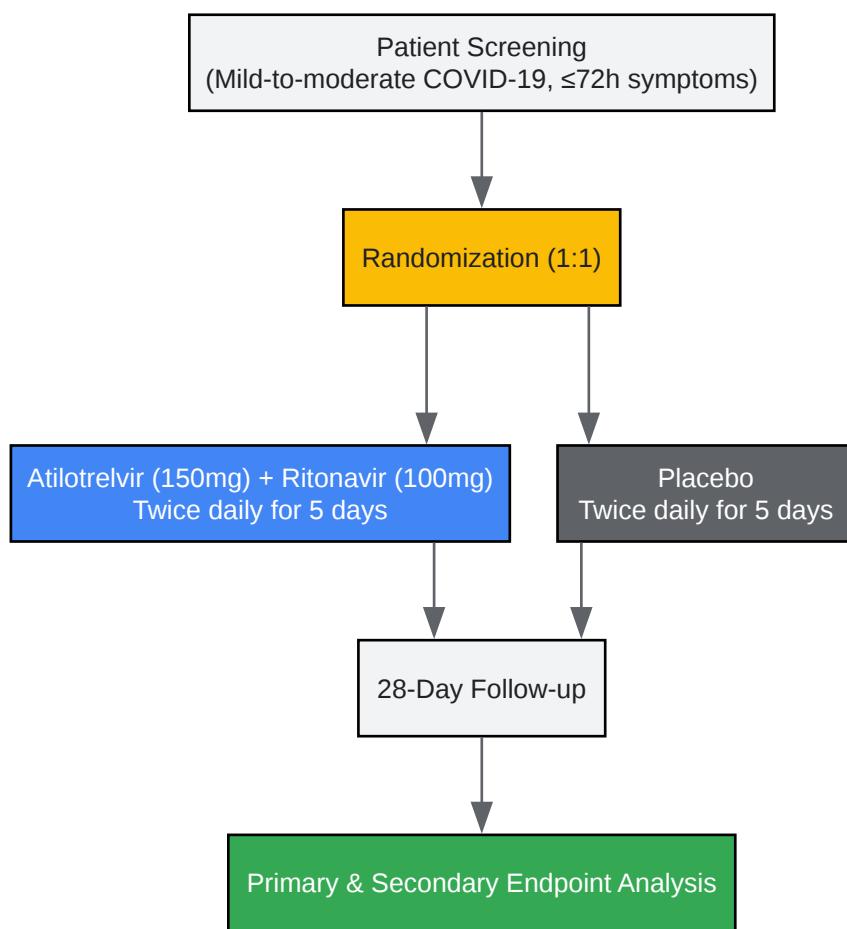
## Experimental Protocols

### Atilotrelvir (GST-HG171) Phase 2/3 Clinical Trial (NCT05656443)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial conducted at 47 sites in China.[2][3]
- Participants: Adult patients with mild-to-moderate COVID-19 with symptom onset within 72 hours.[2][3]
- Intervention: Patients were randomized 1:1 to receive either GST-HG171 (150 mg) plus Ritonavir (100 mg) or a corresponding placebo, administered orally twice daily for 5 days.[2]

[\[3\]](#)

- Primary Endpoint: The primary efficacy endpoint was the time to sustained recovery of 11 COVID-19-related clinical symptoms, defined as a score of 0 for at least two consecutive days within 28 days of starting treatment.[\[2\]](#)[\[3\]](#)
- Key Secondary Endpoints: Included time to negative conversion of SARS-CoV-2 viral load.  
[\[1\]](#)

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Caption: Workflow of the **Atilotrelvir** Phase 2/3 clinical trial.

## Discussion and Future Directions

The clinical trial data for **Atilotrelvir** is encouraging, demonstrating its efficacy in reducing symptom duration and viral load in a controlled setting. The mechanism of action, targeting the

highly conserved 3CL protease, suggests potential for broad activity against different SARS-CoV-2 variants.

However, the true measure of a drug's utility lies in its real-world performance. Paxlovid and Molnupiravir have been extensively studied in diverse patient populations and have demonstrated significant, albeit varied, effectiveness in reducing severe outcomes like hospitalization and death.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

The key next step for **Atilotrelvir** will be the generation of robust real-world evidence to substantiate its clinical trial findings and to understand its comparative effectiveness against established treatments. Head-to-head real-world studies will be crucial to guide clinical decision-making and to position **Atilotrelvir** within the therapeutic arsenal for COVID-19. Researchers and drug development professionals should closely monitor the forthcoming data from post-market surveillance and observational studies to gain a clearer understanding of **Atilotrelvir**'s role in the evolving landscape of COVID-19 treatment.

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